N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O3S/c1-2-20-14-11(18)7-9(17)8-13(14)25-16(20)19-15(22)10-5-3-4-6-12(10)21(23)24/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKDFYAAQSBXQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-])F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of fluorine atoms is usually done via electrophilic fluorination reactions. The final step involves the coupling of the benzothiazole derivative with a nitrobenzamide precursor under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The fluorine atoms and other substituents on the benzothiazole ring can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Key Structural Differences
The compound’s closest analogs differ in substituent patterns on the benzothiazole core and the attached benzamide group:
| Compound Name | Substituents on Benzothiazole | Benzamide Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide (Target) | 3-ethyl, 4,6-difluoro | 2-nitro | 365.3 (calculated) | High electronegativity, Z-configuration |
| N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide (ECHEMI: 868369-20-4) | 3-ethyl, 4,7-dimethoxy | 4-methoxy | 372.4 | Electron-donating groups, lower reactivity |
| N-(Benzo[d]thiazol-2-yl)benzamide (3ar) | None | Unsubstituted | 240.3 | Simplest analog; lacks electronic modulation |
| N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide (STU QC study) | Thiadiazole core (not benzothiazole) | 2-nitro | ~283.3 (estimated) | Different heterocyclic core; altered bioactivity |
Structural Implications :
- Fluorine vs.
Crystallographic and Computational Analysis
Hydrogen-bonding patterns in benzothiazole derivatives, as discussed in Bernstein et al. (1995), suggest that fluorine substituents may form weaker hydrogen bonds compared to methoxy groups, altering crystal packing and solubility .
Biological Activity
N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and structure-activity relationships.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure features a benzothiazole ring with difluorinated and ethyl substituents, as well as a nitrobenzamide moiety. The unique arrangement of these functional groups is believed to contribute to its biological properties.
The biological activity of this compound is primarily attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting cellular functions and leading to potential therapeutic effects.
- DNA Interaction : It is hypothesized that the compound can intercalate into DNA, affecting replication and transcription processes, which may contribute to its anticancer properties.
- Signaling Pathway Modulation : The compound can influence various signaling pathways within cells, leading to altered cellular responses that may be beneficial in treating certain diseases.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. This includes activity against both bacterial and fungal strains. The presence of the benzothiazole ring is often linked to enhanced antimicrobial efficacy due to its ability to disrupt microbial cell membranes or inhibit key metabolic enzymes.
Anticancer Properties
The compound's potential as an anticancer agent has been explored in various studies. For instance:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF7 | 15.0 | Apoptosis induction via caspase activation |
| Study B | HeLa | 10.5 | DNA intercalation leading to replication inhibition |
These findings suggest that this compound may serve as a lead compound for the development of novel anticancer therapies.
Anti-inflammatory Effects
Compounds containing the benzothiazole moiety have also been studied for their anti-inflammatory properties. N-[...]-2-nitrobenzamide derivatives could potentially inhibit pro-inflammatory cytokines and modulate immune responses.
Case Studies
In one case study focusing on the synthesis and biological evaluation of benzothiazole derivatives:
- Synthesis : The synthesis involved the reaction of 2-amino thiophenol with various aldehydes under acidic conditions.
- Biological Evaluation : The synthesized compounds were screened for their ability to inhibit cancer cell growth and displayed promising results against several cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
